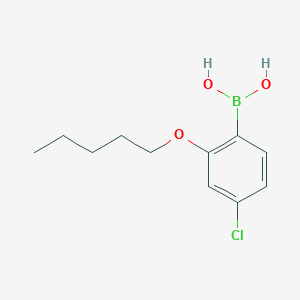

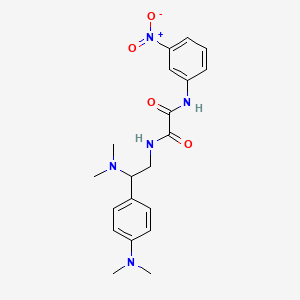

![molecular formula C16H14F3NO B2548802 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 895701-96-9](/img/structure/B2548802.png)

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide, also known as DMF-TFPB, is a synthetic compound used in various scientific and industrial applications. It is a colorless, odorless, crystalline solid that is soluble in organic solvents and has a melting point of 97-98°C. DMF-TFPB is a versatile molecule that can be used for a variety of purposes, including as a synthetic intermediate in organic synthesis and as a catalyst in various chemical reactions. It has also been used as a reagent in the synthesis of organic compounds and as a solvent for the extraction of organic compounds from aqueous solutions.

Wissenschaftliche Forschungsanwendungen

Mitosis Inhibition in Plant Cells

A study conducted by Merlin et al. (1987) on a series of benzamides, including compounds closely related to 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide, demonstrated potent and selective inhibition of mitosis in plant cells at very low concentrations. This finding is significant for agricultural research, particularly in the development of herbicides and understanding plant cell division mechanisms (Merlin et al., 1987).

Anti-Tubercular Activity

Nimbalkar et al. (2018) synthesized a series of benzamide derivatives evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds exhibited promising activity, highlighting the potential of benzamide derivatives in developing new anti-tubercular agents (Nimbalkar et al., 2018).

Enzyme Inhibition for Medicinal Chemistry

Saeed et al. (2015) reported on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. These compounds were screened for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidase, demonstrating potential applications in drug discovery and medicinal chemistry (Saeed et al., 2015).

Development of Highly Soluble Polyamides

Liu et al. (2002) focused on the synthesis of new aromatic diamines substituted with a trifluoromethyl group in the side chain, used to prepare polyimides with good solubility in organic solvents. These materials are significant for applications requiring high-performance polymers with excellent solubility and thermal stability (Liu et al., 2002).

Sensing and Capture of Picric Acid

Vishnoi et al. (2015) synthesized a fluorescent chemo-sensor for highly selective and remarkable fluorescence quenching in the presence of picric acid. This work contributes to the development of selective sensors for detecting explosives and environmental monitoring (Vishnoi et al., 2015).

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c1-10-7-11(2)9-12(8-10)15(21)20-14-5-3-13(4-6-14)16(17,18)19/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCNLZFCSGSJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)

![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)

![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)

![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)

![(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2548741.png)

![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)